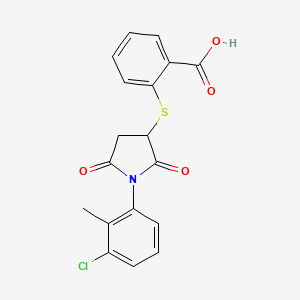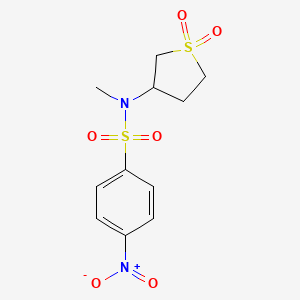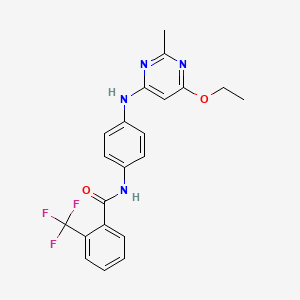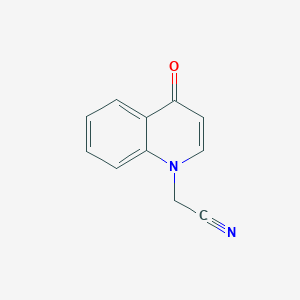
2-Chloro-3-cyano-5-ethyl-6-methylpyridine
Overview
Description
2-Chloro-3-cyano-5-ethyl-6-methylpyridine (CEMP) is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CEMP is a versatile molecule that has been synthesized using various methods and has been used in numerous scientific research studies.
Scientific Research Applications
Synthesis and Procoagulatory Activity
2-Chloro-3-cyano-5-ethyl-6-methylpyridine has been utilized in the synthesis of certain aminoalkanecarboxylic acids. These products have demonstrated significant procoagulatory activity, indicating potential applications in coagulation-related medical research (Kon'shin et al., 2009).
Intermediate in Medicines and Pesticides
This chemical serves as an important intermediate in the production of various medicines and pesticides. Its purification process, which includes extraction, distillation, and chromatography, is critical for achieving high purity, essential for its effective use in pharmaceutical and agricultural applications (Su Li, 2005).
Development of Cyanopyridinethiones and Thieno[2,3-b]pyridines
The compound plays a role in synthesizing new cyanopyridinethiones, which act as synthons for creating thieno[2,3-b]pyridines with anticipated biological activities. These synthesized compounds have the potential for various biological applications, which may include pharmaceutical research (Mohamed et al., 2007).
In Synthesis of Antioxidants
This compound has been involved in synthesizing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant. This indicates its role in developing compounds that can inhibit or reduce oxidation, a significant factor in various medical and chemical processes (Yao Xing-sheng, 2007).
As a Key Intermediate in Other Syntheses
This compound is a key intermediate in synthesizing various other chemicals, such as 2-chloro-3-amino-4-methylpyridine, which has wide applications in further chemical synthesis and drug development (Zhao et al., 2013).
In the Preparation of Nicotine Insecticides
It is an essential intermediate in the preparation of 2-chloro-5-methylpyridine, used to synthesize nicotine insecticides like imidacloprid and acetamiprid. This highlights its importance in the agricultural sector, particularly in pest control (Fu-Ning Sang et al., 2020).
properties
IUPAC Name |
2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-3-7-4-8(5-11)9(10)12-6(7)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAOWSZWDCTPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1C)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)
![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)

![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)
![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)



![4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2856862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)
![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)
